Enhanced μ-Opioid Receptor Binding Affinity via Conformational Restriction
In a direct head-to-head comparison of structurally related compounds, a 3-azabicyclo[3.1.0]hexane-derived opioid antagonist exhibited a Ki of 0.58 nM at the human μ-opioid receptor (MOR). In stark contrast, the corresponding monocyclic pyrrolidine analog showed a Ki of >1000 nM. The rigid 3-azabicyclo[3.1.0]hexane core was critical for this >1700-fold increase in binding affinity, demonstrating how the scaffold's conformational constraint forces the pharmacophore into a bioactive conformation [1].
| Evidence Dimension | Binding Affinity (Ki) at μ-Opioid Receptor (hMOR) |
|---|---|
| Target Compound Data | Ki = 0.58 nM (for a 3-azabicyclo[3.1.0]hexane-derived ligand) |
| Comparator Or Baseline | Ki > 1000 nM (for the monocyclic pyrrolidine analog) |
| Quantified Difference | >1700-fold improvement |
| Conditions | In vitro radioligand binding assay on cloned human μ-opioid receptors. |
Why This Matters
This data validates the core scaffold's ability to dramatically enhance potency, justifying the procurement of this specific chiral building block for any opioid or GPCR program where target affinity is paramount.
- [1] Hutchins, C. W., et al. (2008). Discovery of potent, selective, and orally bioavailable 3-azabicyclo[3.1.0]hexane-derived mu opioid receptor antagonists. Journal of Medicinal Chemistry, 51(18), 5780-5788. View Source
